molecular formula C9H11ClN2O4S B8465663 Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate

Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate

Cat. No.: B8465663
M. Wt: 278.71 g/mol
InChI Key: HKBJDKVVOWWSJR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate is a useful research compound. Its molecular formula is C9H11ClN2O4S and its molecular weight is 278.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 2-chloro-6-[methyl(methylsulfonyl)amino]pyridine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O4S/c1-12(17(3,14)15)8-5-6(9(13)16-2)4-7(10)11-8/h4-5H,1-3H3

InChI Key

HKBJDKVVOWWSJR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC(=C1)C(=O)OC)Cl)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add sodium hydride (257 mg, 6.43 mmol, 60% dispersion in mineral oil) at 0° C. to a solution of 2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester (1.31 g, 4.95 mmol) in DMF (10 mL). After stirring at 0° C. for 15 min, add iodomethane (0.4 mL, 6.43 mmol). Stir the reaction at 0° C. for 1 h and at room temperature for 2 h. Quench the reaction with ice and extract the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry (sodium sulfate), concentrate and purify (silica gel chromatography, eluting with 30:70 ethyl acetate:hexanes) to give the title compound (1.0 g, 72%).
Quantity
257 mg
Type
reactant
Reaction Step One
Name
2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Methyl 2,6-dichloroisonicotinate (5.0 g, 24.3 mmol), methyl(methylsulfonyl)amine (3.18 g, 29.12 mmol), potassium phosphate (7.22 g, 34.0 mmol), Xantphos (0.87 g, 1.50 mmol) and tris(dibenzylideneacetone)dipalladium (0.68 g, 0.51 mmol) were added to a dry, argon flushed flask. Dioxane (195 mL) was added, the solution degassed with argon and the reaction was heated to 100° C. for 16 h. The reaction was cooled to rt, filtered through celite and evaporated in vacuo. Flash chromatography (silica, 0-50% EtOAc/CH2Cl2) gave methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.88 (s, 1H), 7.68 (s, 1H), 3.96 (s, 3H), 3.44 (s, 3H), 3.11 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sulfonamide Incorporation Methyl 2,6-dichloroisonicotinate (5.0 g, 24.3 mmol), methyl(methylsulfonyl)amine (3.18 g, 29.12 mmol), potassium phosphate (7.22 g, 34.0 mmol), Xantphos (0.87 g, 1.50 mmol) and tris(dibenzylideneacetone)dipalladium (0.68 g, 0.51 mmol) were added to a dry, argon flushed flask. Dioxane (195 mL) was added, the solution degassed with argon and the reaction was heated to 100° C. for 16 hours. The reaction was cooled to rt, filtered through celite and evaporated in vacuo. Flash chromatography (silica, 0-50% EtOAc/CH2Cl2) gave methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.88 (s, 1H), 7.68 (s, 1H), 3.96 (s, 3H), 3.44 (s, 3H), 3.11 (s, 3H). Step B: Amination A solution of methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate (1.2 g, 4.30 mmol), amine XI (1.0 g, 5.60 mmol), potassium phosphate (2.74 g, 12.9 mmol), and palladium bis(tri-t-butylphosphine) (0.11 g, 0.22 mmol) in degassed toluene (15 mL) was sealed in a glass tube and heated to 110° C. for 16 hours. The reaction was filtered through celite, rinsed with ethyl acetate and concentrated in vacuo. Flash chromatography (silica, 20% EtOAc/hexanes) gave methyl 2-{benzyl[(2-trans-methylcyclopropyl)methyl]amino}-6-[methyl(methylsulfonyl)amino]isonicotinate: 1H NMR (400 MHz, MeOD) δ 7.28 (m, 5H), 7.01 (d, J=0.8 Hz, 1H), 6.98 (d, J=0.8 Hz, 1H), 4.83 (s, 2H), 3.87 (s, 3H), 3.62 (dd, J=6.0, 14.8 Hz, 1H), 3.30 (dd, J=7.2, 14.8 Hz, 1H), 3.23 (s, 3H), 2.88 (s, 3H), 0.93 (d, J=6.0 Hz, 3H), 0.81 (m, 1H), 0.62 (m, 1H), 0.39 (m, 1H), 0.22 (m, 1H) Step C: Hydrogenation A solution of 2-{benzyl[(2-methylcyclopropyl)methyl]amino}-6-[methyl(methylsulfonyl)amino]isonicotinate (0.93 g, 2.23 mmol), 20% palladium hydroxide on carbon (0.042 g, 0.06 mmol) and trifluoroacetic acid (0.13 g, 1.11 mmol) in ethanol (10 mL) was placed under a hydrogen atmosphere and heated to 60° C. for 3 hours. The reaction was cooled to ambient emperature, filtered over celite, rinsed with methanol and evaporated in vacuo to give methyl 2-{[(2-trans-methylcyclopropyl)methyl]amino}-6-[methyl(methylsulfonyl)amino]isonicotinate: LCMS [M+H]=328.1 Step D: Saponification A solution of methyl 2-{[(2-trans-methylcyclopropyl)methyl]amino}-6-[methyl(methylsulfonyl)amino]isonicotinate (0.8 g, 2.44 mmol) in methanol (5 mL) and tetrahydrofuran (5 mL) was treated with 1N NaOH (4.9 mL, 4.9 mmol) and the reaction was heated to 50° C. for 1 hour. The reaction was evaporated in vacuo and partitioned between 1M HCl and ethyl acetate. The combined organics were dried over sodium sulfate, filtered and evaporated in vacuo to give 2-{[(2-trans-methylcyclopropyl)methyl]amino}-6-[methyl(methylsulfonyl)amino]isonicotinic acid (A) as a white solid: 1H NMR (400 MHz, CD3OD) δ 6.89 (s, 1H), 6.83 (s, 1H), 3.30 (s, 3H), 3.17 (d, J=6.8 Hz, 2H), 3.15 (s, 3H), 1.03 (d, J=6.0 Hz, 3H), 0.81 (m, 1H), 0.64 (m, 1H), 0.39 (m, 1H), 0.22 (m, 2H); HRMS (ES, M+H) calcd. for C13H19N3O4S: 314.1169, found: 314.1171.
[Compound]
Name
Sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step Two

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